2-Chloro-3-(2-methyloxiran-2-yl)pyridine
Description
2-Chloro-3-(2-methyloxiran-2-yl)pyridine is a pyridine derivative featuring a chlorine substituent at the 2-position and a 2-methyloxirane (epoxide) group at the 3-position. The epoxide group is particularly notable for its electrophilic character, enabling nucleophilic ring-opening reactions that are critical in constructing complex molecules .
Properties
CAS No. |
906744-23-8 |
|---|---|
Molecular Formula |
C8H8ClNO |
Molecular Weight |
169.61 g/mol |
IUPAC Name |
2-chloro-3-(2-methyloxiran-2-yl)pyridine |
InChI |
InChI=1S/C8H8ClNO/c1-8(5-11-8)6-3-2-4-10-7(6)9/h2-4H,5H2,1H3 |
InChI Key |
SYGDHVUUNIIJRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CO1)C2=C(N=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(2-methyloxiran-2-yl)pyridine typically involves the reaction of 2-chloropyridine with an epoxide. One common method is the reaction of 2-chloropyridine with 2-methyloxirane under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic attack of the epoxide on the pyridine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-(2-methyloxiran-2-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding reduced products.
Common Reagents and Conditions:
Substitution: Reagents such as sodium amide or thiourea can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine oxides or other oxidized products.
Reduction: Formation of reduced pyridine derivatives.
Scientific Research Applications
2-Chloro-3-(2-methyloxiran-2-yl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of 2-Chloro-3-(2-methyloxiran-2-yl)pyridine involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Key Properties:
- Molecular Formula: C₉H₈ClNO
- Molecular Weight : 181.62 g/mol (calculated)
- Structural Features : Chlorine at position 2, 2-methyloxirane at position 2.
- Reactivity : The epoxide group facilitates reactions with nucleophiles (e.g., amines, thiols), while the chlorine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura) .
Comparison with Structurally Similar Pyridine Derivatives
Structural and Functional Group Analysis
The following table compares 2-Chloro-3-(2-methyloxiran-2-yl)pyridine with key analogues:
Key Observations :
- Electrophilic vs. Stabilizing Groups : The epoxide in the target compound contrasts with the electron-withdrawing trifluoromethyl group in 2-Chloro-3-(trifluoromethyl)pyridine , which increases stability but reduces reactivity .
- Functional Versatility: Compounds like (2-Chloro-6-methoxypyridin-3-yl)methanol (similarity score 0.83) and 2-Chloro-4-iodonicotinaldehyde oxime offer multiple reactive sites (e.g., hydroxyl, iodine) for diversification.
Physicochemical Properties
- Melting Points: While data for the target compound is sparse, analogues like 2-Amino-4-(2-chloro-5-phenylpyridin-3-yl)pyridines exhibit melting points between 268–287°C , suggesting that substituents significantly influence crystallinity.
- Solubility: The epoxide group in the target compound may enhance solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-polar derivatives.
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